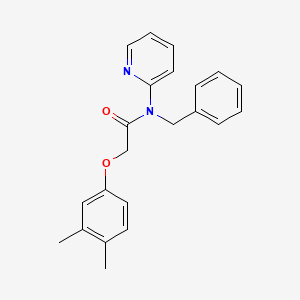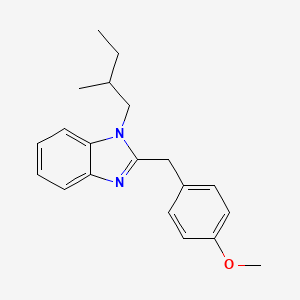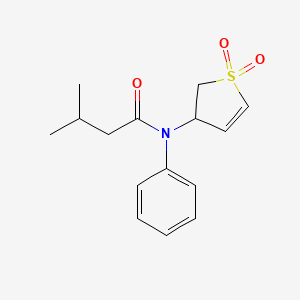![molecular formula C30H31FN4O6S B11409274 N-{(1Z)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide](/img/structure/B11409274.png)
N-{(1Z)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2Z)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core indole structure, followed by the introduction of the dimethoxylated phenyl group and the fluorophenyl formamido group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.
化学反応の分析
Types of Reactions
(2Z)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]PROP-2-ENAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
(2Z)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]PROP-2-ENAMIDE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of (2Z)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to proteins or nucleic acids, altering their function and triggering a cascade of biochemical events. These interactions can modulate signaling pathways, leading to changes in cellular behavior and physiological responses.
類似化合物との比較
(2Z)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]PROP-2-ENAMIDE: can be compared to other compounds with similar structures, such as:
Indole derivatives: Compounds with an indole core structure, which are known for their diverse biological activities.
Phenyl ethylamines: Molecules containing a phenyl ethylamine moiety, often studied for their psychoactive properties.
Fluorophenyl compounds: Chemicals with a fluorophenyl group, which can enhance the stability and bioavailability of pharmaceuticals.
The uniqueness of (2Z)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]PROP-2-ENAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
特性
分子式 |
C30H31FN4O6S |
|---|---|
分子量 |
594.7 g/mol |
IUPAC名 |
N-[(Z)-3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-oxoprop-1-en-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C30H31FN4O6S/c1-34(2)42(38,39)35-19-21(22-9-6-8-12-26(22)35)18-25(33-29(36)23-10-5-7-11-24(23)31)30(37)32-16-15-20-13-14-27(40-3)28(17-20)41-4/h5-14,17-19H,15-16H2,1-4H3,(H,32,37)(H,33,36)/b25-18- |
InChIキー |
PIAXZMMDNUEMJY-BWAHOGKJSA-N |
異性体SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCC3=CC(=C(C=C3)OC)OC)\NC(=O)C4=CC=CC=C4F |
正規SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=C(C(=O)NCCC3=CC(=C(C=C3)OC)OC)NC(=O)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(4-Chlorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carbonyl}-N-propylpiperidine-4-carboxamide](/img/structure/B11409205.png)
![4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11409212.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11409226.png)
![1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}piperidine](/img/structure/B11409239.png)

![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11409257.png)



![7-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11409271.png)
![Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11409276.png)
![3-(4-chlorophenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11409278.png)

